molecular formula C14H11N B1202694 9-Aminoanthracene CAS No. 779-03-3

9-Aminoanthracene

Cat. No. B1202694
CAS RN: 779-03-3
M. Wt: 193.24 g/mol
InChI Key: LHNICELDCMPPDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Aminoanthracene derivatives can be achieved through various methods. One notable approach is the one-pot synthesis of 9-aminomethylanthracene, developed using ammonium salts in the reductive amination of the 9-formyl anthracene derivative. This method has been optimized to isolate the fluorophore in good yields (Glowacka & Stephenson, 2016).

Molecular Structure Analysis

The molecular structure of 9-Aminoanthracene derivatives, such as 9,10-dihydro-9,10-distannaanthracenes, reveals a variety of conformations. For example, X-ray crystallographic analysis has shown that these derivatives can exhibit a butterfly conformation or a planar structure, depending on the substituents (Saito, Nitta, & Yoshioka, 2001).

Chemical Reactions and Properties

9-Aminoanthracene and its derivatives participate in diverse chemical reactions, demonstrating its versatility as a chemical building block. For instance, its reactions with amines under different conditions can lead to various products, highlighting its reactivity and potential in synthetic chemistry (Hua et al., 2002).

Physical Properties Analysis

The ordered arrangement of 9-aminoanthracene on surfaces has been studied using scanning tunneling microscopy (STM). This research indicates that 9-aminoanthracene molecules can exhibit a periodic linear arrangement on gold surfaces, revealing insights into its physical properties at the nanoscale (Lauffer et al., 2007).

Chemical Properties Analysis

9-Aminoanthracene's chemical properties are showcased in its reactions and the resulting products. For example, the synthesis and solvatochromatic properties of derivatives such as 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene highlight its potential in materials science, exhibiting changes in fluorescence in response to solvent polarity (Imoto et al., 2009).

Scientific Research Applications

  • Synthesis of Lactams and Butenolides : 9-(2-Phenylethyl)aminoanthracene is utilized in the Diels–Alder/retro-Diels–Alder sequence for synthesizing α,β-butenolides and α,β-unsaturated lactams. It acts as a stereo- and regiocontrolling chaperone in these transformations (Sanyal, Yuan, & Snyder, 2005).

  • Study of Electronic Spectra and Structures : The electronic absorption and fluorescence spectra of 9-aminoanthracene cation, particularly in water, have been studied to understand its anomalous behavior compared to other anthrylammonium ions. This research is significant for understanding the electronic structures of such compounds (Schulman, Kovi, Torosian, McVeigh, & Carter, 1973).

  • Excitation Energy Transfer in Bichromophores : New 1/9- aminoanthracene-triazine-3-aminobenzanthrone bichromophores have been synthesized for studying excitation energy transfer. These bichromophores demonstrate efficient energy transfer mediated by a through-bond mechanism, which is pivotal in the field of molecular electronics and photonics (Almonasy et al., 2015).

  • Development of Fluorophores : A novel method for the preparation of 9-aminomethylanthracene involves the use of ammonium salts in the reductive amination of the 9-formyl anthracene derivative. This method is critical for the development of advanced fluorophores (Glowacka & Stephenson, 2016).

  • Mass Spectrometry Applications : Anthracene derivatives, including 9-aminoanthracene, have been used as substrates in californium-252 plasma desorption mass spectrometry (252Cf-PDMS). This application is crucial in improving the performance of mass spectrometry for analyzing various compounds, including proteins (Wolf & Macfarlane, 1991).

  • Surface Science : 9-Aminoanthracene has been investigated for its ordered arrangement on Au(111) surfaces using scanning tunneling microscopy. This study is significant for understanding the molecular interactions and arrangements on metal surfaces, which is important in the field of nanotechnology and surface chemistry (Lauffer, Graupner, Jung, Hirsch, & Ley, 2007).

properties

IUPAC Name

anthracen-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNICELDCMPPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60228526
Record name 9-Anthramine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Aminoanthracene

CAS RN

779-03-3
Record name 9-Aminoanthracene
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Record name 9-Aminoanthracene
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Synthesis routes and methods

Procedure details

To a solution of tin chloride (25.4 g, 134 mmol) in concentrated hydrochloric acid (HCl, 210 mL) was added dropwise a solution of 9-nitroanthracene (10.0 g, 44.8 mmol) in acetic acid (420 mL), and the mixture was heated to reflux for 1 hour. The mixture was cooled to room temperature and filtered. The residue was treated with an aqueous solution of sodium hydroxide (NaOH, 1 N, 300 mL) and extracted with dichloromethane (CH2Cl2). The organic layer was dried over magnesium sulfate (MgSO4) and concentrated to give anthracen-9-yl-amine as brown crystals (6.41 g, 74% yield). 1H NMR (CDCl3) δ 8.00-7.95 (4H, m), 7.91 (1H, s), 7.47-7.42 (4H, m), 4.89 (2H, br-s).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
OL Chapman, K Lee - The Journal of Organic Chemistry, 1969 - ACS Publications
… The value of JAA< shows that 9-aminoanthracene photodimer … to interrelate the photodimer of 9-aminoanthracene (la) and the … of 9-aminoanthracene photodimer. Irradiation of 9-an- …
Number of citations: 23 pubs.acs.org
Y Uchiyama, R Watanabe, T Kurotaki, S Kuniya… - ACS …, 2017 - ACS Publications
The green fluorescence emission of 9-aminoanthracence (9AA) was maintained by controlling the oxidation of 9AA with oxygen in the solid state and in solution. The solid-state …
Number of citations: 10 pubs.acs.org
A Balati, M Ghanbari, SK Behzad… - Acta Chimica …, 2017 - pdfs.semanticscholar.org
… modified and functionalized with 9-aminoanthracene by formation of … of 9-aminoanthracene to produce GO-9-AA (Scheme 1). The aim of functionalization of GO with 9-aminoanthracene …
Number of citations: 14 pdfs.semanticscholar.org
H Přichystalová, N Almonasy, M Nepraš, F Bureš… - Journal of …, 2013 - Springer
… The solution of amine (5 g, 26 mmol) in 100 mL of acetone was added dropwise (the reaction with 9-aminoanthracene was carried out under nitrogen atmosphere). The temperature of …
Number of citations: 5 link.springer.com
X Hu, D Zhang, C Zhang, Y Yang… - Monthly Notices of …, 2021 - academic.oup.com
… 9-aminoanthracene connects with geometry P 1 and P 2 of bis-9-aminoanthracene adducts, 9-aminoanthracene … {58}^+$| to first form tri-9-aminoanthracene adducts (C 14 H 11 N) 3 C|$…
Number of citations: 1 academic.oup.com
N Almonasy, H Přichystalová, M Nepraš, F Bureš… - Dyes and …, 2015 - Elsevier
New 1/9- aminoanthracene-triazine-3-aminobenzanthrone bichromophores for the study of excitation energy transfer were synthesized and characterised. Absorption and emission …
Number of citations: 3 www.sciencedirect.com
M Yasuda, T Harada, Y Ansho, K Shima - Bulletin of the Chemical …, 1993 - journal.csj.jp
… The thermal reaction of 9-amino-9,10-dihydroanthracene gave both anthracene and 9-aminoanthracene. Analysis of activation energies and frequency factors showed that the …
Number of citations: 6 www.journal.csj.jp
Y Uchiyama, S Yamagishi, T Yamaura… - Bioorganic & Medicinal …, 2023 - Elsevier
… In this study, 9-aminoanthracene (9AA) was used as a new fluorescence reagent for the in vivo imaging of tumor hypoxia by taking advantage of the maintenance of its green …
Number of citations: 3 www.sciencedirect.com
SG Schulman, PJ Kovi, G Torosian, H McVeigh… - Journal of …, 1973 - Elsevier
… Abstract 0 The electronic absorption and fluorescence spectra of the cation derived from 9-aminoanthracene (9-anthrylamine), in water, are anomalous by comparison with those of the 1…
Number of citations: 14 www.sciencedirect.com
P Lauffer, R Graupner, A Jung, A Hirsch, L Ley - Surface science, 2007 - Elsevier
… We present a scanning tunneling microscopy (STM) investigation of 9-aminoanthracene (AA) on the reconstructed Au(1 1 1) surface. The bare Au(1 1 1) surface shows the herringbone …
Number of citations: 6 www.sciencedirect.com

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